4-bromo-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Overview
Description
4-bromo-N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound with a unique structure that combines a brominated benzamide moiety with a thieno[3,4-c]pyrazole ring system. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multi-step organic reactions. The starting materials often include 2,4-dimethylphenylamine, bromobenzoyl chloride, and thieno[3,4-c]pyrazole derivatives. The reaction conditions may involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis in a laboratory setting can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions and purification processes to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the thieno[3,4-c]pyrazole ring .
Scientific Research Applications
4-bromo-N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, possibly exhibiting anti-inflammatory, anticancer, or antimicrobial properties.
Biological Research: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Chemical Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules, aiding in the development of new chemical entities
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(3,4-dimethylphenyl)benzamide
- N,N-dimethyl p-bromobenzamide
- Benzamide, N-(4-fluorophenyl)-2-bromo-
Uniqueness
4-bromo-N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide is unique due to its combination of a brominated benzamide with a thieno[3,4-c]pyrazole ring system. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H18BrN3O3S |
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Molecular Weight |
460.3 g/mol |
IUPAC Name |
4-bromo-N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C20H18BrN3O3S/c1-12-3-8-18(13(2)9-12)24-19(16-10-28(26,27)11-17(16)23-24)22-20(25)14-4-6-15(21)7-5-14/h3-9H,10-11H2,1-2H3,(H,22,25) |
InChI Key |
JFHCWCBPQDFZDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
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